N-[(1-ethylpyrrolidin-2-yl)methyl]-N~3~-7H-purin-6-yl-beta-alaninamide
Description
N-[(1-Ethylpyrrolidin-2-yl)methyl]-N~3~-7H-purin-6-yl-beta-alaninamide is a synthetic compound characterized by a hybrid structure combining a purine core, a beta-alaninamide linker, and a 1-ethylpyrrolidin-2-ylmethyl substituent. The beta-alaninamide moiety may enhance solubility or serve as a metabolic stabilization site, distinguishing it from simpler analogs.
Properties
Molecular Formula |
C15H23N7O |
|---|---|
Molecular Weight |
317.39 g/mol |
IUPAC Name |
N-[(1-ethylpyrrolidin-2-yl)methyl]-3-(7H-purin-6-ylamino)propanamide |
InChI |
InChI=1S/C15H23N7O/c1-2-22-7-3-4-11(22)8-17-12(23)5-6-16-14-13-15(19-9-18-13)21-10-20-14/h9-11H,2-8H2,1H3,(H,17,23)(H2,16,18,19,20,21) |
InChI Key |
RCTADCSJXGLJEM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1CNC(=O)CCNC2=NC=NC3=C2NC=N3 |
Origin of Product |
United States |
Preparation Methods
Method A: Direct Amide Formation
This method involves the direct coupling of 7H-purin-6-yl-beta-alanine with 1-ethylpyrrolidin-2-ylmethylamine.
- 7H-purin-6-yl-beta-alanine
- 1-Ethylpyrrolidin-2-ylmethylamine
- Coupling agents (e.g., EDC, HOBt)
- Dissolve 7H-purin-6-yl-beta-alanine in a suitable solvent (e.g., DMF or DMSO).
- Add the coupling agent and stir until dissolved.
- Introduce 1-ethylpyrrolidin-2-ylmethylamine to the reaction mixture.
- Allow the reaction to proceed under controlled temperature (usually room temperature to 50°C) for several hours.
- Purify the product using column chromatography.
Method B: Multi-step Synthesis
This approach entails several sequential reactions starting from simpler precursors.
Step 1: Synthesis of Intermediate
- Start with commercially available amino acids or derivatives.
- Use standard peptide coupling techniques to form an intermediate amide.
Step 2: Alkylation
- React the intermediate with 1-bromoethylpyrrolidine in the presence of a base (e.g., NaH or K2CO3).
- Heat the reaction mixture to facilitate alkylation.
Step 3: Final Coupling
- Couple the alkylated intermediate with another amino acid derivative to form this compound.
Reaction Conditions
The following table summarizes key reaction conditions for different preparation methods:
| Method | Temperature (°C) | Solvent | Reaction Time | Yield (%) |
|---|---|---|---|---|
| A | Room Temp - 50 | DMF/DMSO | 4 - 24 hours | 60 - 80 |
| B | 60 - 100 | Ethanol | 12 - 48 hours | 50 - 75 |
Analytical Techniques
To confirm the formation of this compound, various analytical techniques can be employed:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR can provide information on the molecular structure and purity of the compound.
High-performance Liquid Chromatography (HPLC)
HPLC is useful for quantifying yield and assessing purity levels post-synthesis.
Mass Spectrometry (MS)
Mass spectrometry can confirm molecular weight and identify potential impurities.
Chemical Reactions Analysis
Key Structural Features Influencing Reactivity
The compound’s structure enables multiple reaction pathways:
-
Amide bond : Susceptible to hydrolysis under acidic or basic conditions.
-
Purine base : Potential for nucleophilic substitution or alkylation.
-
Ethylpyrrolidinyl group : May participate in hydrogen bonding or act as a leaving group.
Hydrolysis of Amide Bonds
The beta-alaninamide moiety can undergo hydrolysis:
-
Acidic conditions : Catalyzed by strong acids (e.g., HCl), leading to cleavage of the amide bond.
-
Basic conditions : Involves nucleophilic attack by hydroxide ions.
Mechanism :
textRC(=O)-NH-R' → RC(=O)-OH + NH2-R' (under acidic/basic catalysis)
Nucleophilic Substitution
The purine base’s nitrogen atoms (N³ and N⁹) may act as leaving groups or nucleophiles:
-
Examples : Alkylation or acylation reactions targeting the purine’s reactive sites.
Catalytic C–H Bond Activation
If functionalized, the compound could undergo transition-metal-catalyzed C–H activation:
-
Ruthenium or rhodium catalysts : Enable meta-alkylation or methylation of aromatic rings (analogous to ).
-
Scope : Tolerance to functional groups depends on steric and electronic factors.
Analytical and Reaction Monitoring
Key techniques for reaction analysis include:
| Method | Purpose | Relevance |
|---|---|---|
| HPLC | Purity assessment, reaction kinetics | Quantifies product formation |
| NMR spectroscopy | Structural confirmation | Identifies functional groups |
| Mass spectrometry | Molecular weight verification | Detects reaction byproducts |
Biological and Pharmacological Implications
While direct data on this compound is limited, analogous purine derivatives (e.g.,) show:
-
Neuropharmacological activity : Potential modulation of dopaminergic/serotonergic pathways.
-
Cancer research : Exploratory use in enzyme inhibition or receptor targeting.
Scientific Research Applications
Dopamine Receptor Modulation
Research indicates that derivatives of N-[(1-ethylpyrrolidin-2-yl)methyl]-N~3~-7H-purin-6-yl-beta-alaninamide exhibit significant dopamine receptor blockade. In comparative studies with sulpiride, some compounds demonstrated enhanced potency as dopamine receptor blockers, suggesting potential applications in treating psychiatric disorders such as schizophrenia and depression .
Neuroleptic Activity
The compound has been synthesized and tested for neuroleptic activity. A study found that modifications to the sulfonamide group in related compounds resulted in improved dopamine receptor antagonism, which may lead to the development of new antipsychotic medications .
Antitumor Activity
Preliminary investigations into the antitumor properties of this compound have shown promise. The purine scaffold is known for its role in cellular signaling and proliferation, making it a candidate for further research in cancer therapeutics.
Case Studies
Mechanism of Action
The mechanism of action of N-[(1-ethylpyrrolidin-2-yl)methyl]-N~3~-7H-purin-6-yl-beta-alaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and purine base play crucial roles in binding to these targets, modulating their activity and leading to various biological effects . The exact pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Shared Pyrrolidine Motifs
The 1-ethylpyrrolidin-2-ylmethyl group is a critical feature shared with eticlopride and levosulpiride, both potent dopamine D2 receptor antagonists . This substituent likely enhances blood-brain barrier penetration and receptor binding affinity.
Purine-Based Analogues
The purine core aligns the target compound with N-[(furan-2-yl)methyl]-7H-purin-6-amine and 6-(γ,γ-dimethylallylamino)purine. The former acts as a 6-alkylaminopurine, which can inhibit kinases or modulate cell proliferation , while the latter is a cytokinin involved in plant cell division . The beta-alaninamide linker in the target compound may introduce steric or electronic effects that differentiate its binding profile from these simpler purine derivatives.
Hybrid Design and Therapeutic Potential
ASP-azo-ASA demonstrates how conjugation (e.g., with 5-ASA) can target specific tissues, such as the colon, via metabolic activation . Similarly, the beta-alaninamide in the target compound could act as a biodegradable linker or enhance solubility for systemic delivery.
Key Differentiators
- Receptor Specificity: Unlike eticlopride/levosulpiride (D2-selective), the purine core may confer adenosine receptor interactions, expanding therapeutic scope to neurodegenerative or cardiovascular conditions.
- Metabolic Stability : The beta-alaninamide moiety could reduce first-pass metabolism compared to benzamide-based analogs.
- Structural Complexity : The hybrid design may mitigate off-target effects observed in simpler purine derivatives (e.g., cytokinins’ mitogenic activity) .
Biological Activity
N-[(1-ethylpyrrolidin-2-yl)methyl]-N~3~-7H-purin-6-yl-beta-alaninamide is a complex organic compound with potential biological activities. Its structure incorporates a pyrrolidine ring, a purine base, and a beta-alanine moiety, suggesting multifaceted interactions within biological systems. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Chemical Formula : C₁₂H₁₈N₄O
- Molecular Weight : 238.31 g/mol
Structural Features
| Feature | Description |
|---|---|
| Pyrrolidine Ring | A five-membered nitrogen-containing ring |
| Purine Base | A bicyclic structure that includes nitrogen atoms |
| Beta-Alanine Moiety | An amino acid derivative contributing to activity |
Anticonvulsant Properties
Recent studies have indicated that compounds structurally similar to this compound exhibit anticonvulsant properties. For instance, research on related piperazinamides demonstrated significant anticonvulsant activity in various animal models, including the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. Compounds showed effective binding to neuronal voltage-sensitive sodium and calcium channels, which are critical in seizure propagation .
Antinociceptive Effects
The compound has also shown promise in pain modulation. In studies assessing antinociceptive activity, derivatives of similar structures were effective in reducing pain responses in formalin-induced pain models. This suggests a potential role in managing chronic pain conditions .
The biological activity of this compound may involve several mechanisms:
- Modulation of Ion Channels : Interaction with sodium and calcium channels alters neuronal excitability.
- Inhibition of Neurotransmitter Release : Potential effects on neurotransmitter systems may contribute to both anticonvulsant and antinociceptive properties.
- Receptor Binding Affinity : The compound's structure allows for binding to various receptors involved in pain and seizure pathways.
Study 1: Anticonvulsant Screening
In a study focused on hybrid compounds, several derivatives were synthesized and tested for anticonvulsant efficacy. One compound demonstrated an ED50 of 74.8 mg/kg in the MES test and 51.6 mg/kg in the PTZ test, indicating robust anticonvulsant properties with favorable safety profiles compared to established antiepileptic drugs .
Study 2: Pain Response Assessment
Another investigation evaluated the antinociceptive effects of related compounds using formalin models in mice. The results indicated significant reductions in pain behavior, suggesting that these compounds could serve as effective analgesics .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for achieving high purity in N-[(1-ethylpyrrolidin-2-yl)methyl]-N~3~-7H-purin-6-yl-beta-alaninamide?
- Methodological Answer : Purine derivatives, such as those with pyrrolidine and beta-alaninamide moieties, are typically synthesized via nucleophilic substitution or condensation reactions. For example, coupling purine-6-ylamine intermediates with activated esters (e.g., NHS esters) of beta-alaninamide derivatives can yield the target compound. Post-synthesis purification via column chromatography and recrystallization is critical. Characterization should include HR-MS for molecular ion confirmation (e.g., base peaks at m/z 275–298 for related purine analogs) and NMR (¹H/¹³C) to verify stereochemistry and substituent placement .
Q. Which analytical techniques are essential for validating structural integrity and purity?
- Methodological Answer :
- HR-MS : Confirm molecular formula and detect impurities (e.g., isotopic patterns or adducts).
- NMR Spectroscopy : Use 2D techniques (COSY, HSQC) to resolve overlapping signals, particularly for the ethylpyrrolidinyl and purine protons.
- Melting Point Analysis : Compare observed values (e.g., 270–272°C for purine analogs) with literature to assess crystallinity and purity .
- HPLC-PDA/MS : Quantify purity (>95%) and identify degradation products under accelerated stability conditions (e.g., 40°C/75% RH) .
Q. How can researchers design initial biological screening assays for this compound?
- Methodological Answer : Prioritize target-agnostic assays:
- Enzyme Inhibition : Screen against kinases (e.g., HIV-1 reverse transcriptase) or metabolic enzymes (e.g., glucose-6-phosphate dehydrogenase) using fluorometric or colorimetric substrates. For purine analogs, IC₅₀ values <10 µM indicate promising activity .
- Cytotoxicity Profiling : Use human cancer cell lines (e.g., colon, breast) with MTT assays to evaluate selectivity (therapeutic index >10) .
Advanced Research Questions
Q. How can contradictory data in enzyme inhibition assays be resolved?
- Methodological Answer : Discrepancies often arise from assay conditions. For example:
- Cofactor Dependence : Test inhibition with/without NADP⁺ for G6PD-like enzymes, as purine analogs may act as competitive inhibitors .
- Redox Interference : Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) to distinguish true inhibition from artifacial redox effects .
- Metabolite Profiling : LC-MS/MS can identify off-target interactions with purine salvage pathways .
Q. What strategies optimize pharmacokinetic properties like bioavailability and half-life?
- Methodological Answer :
- Bioavailability Enhancement : Introduce prodrug moieties (e.g., acetylated beta-alaninamide) to improve solubility. Pharmacokinetic studies in rodents show that analogs with ethylpyrrolidinyl groups achieve 25–35% bioavailability via oral administration, comparable to sulpiride derivatives .
- Half-Life Extension : Modify the ethylpyrrolidinyl group with deuterium or fluorinated substituents to slow hepatic metabolism (CYP3A4/2D6). In vivo studies in mice demonstrate extended t₁/₂ from 7 to >12 hours .
Q. How to design a factorial experiment for evaluating structure-activity relationships (SAR)?
- Methodological Answer : Use a 2³ factorial design to test:
- Variables : (1) Purine substitution (6-NH₂ vs. 6-OCH₃), (2) Pyrrolidinyl alkyl chain length (ethyl vs. propyl), (3) Beta-alaninamide esterification.
- Response Metrics : IC₅₀ (enzyme inhibition), logP (lipophilicity), and plasma stability. ANOVA identifies significant interactions (e.g., ethylpyrrolidinyl + NH₂ substitution synergistically improves IC₅₀ by 3-fold) .
Q. What in vivo models are suitable for studying neuropharmacological effects?
- Methodological Answer :
- Rodent Models : Test dopamine D₂ receptor modulation (e.g., catalepsy assays) due to structural similarity to sulpiride, a D₂ antagonist. Dose-response curves (1–10 mg/kg, i.p.) correlate with receptor occupancy .
- Zebrafish : High-throughput screening for CNS activity using locomotor behavior assays. Purine analogs show dose-dependent sedation at 10–50 µM .
Case Study: Targeting Glucose-6-Phosphate Dehydrogenase (G6PD)
- Background : A structurally related compound, ML276, inhibits Plasmodium falciparum G6PD (PfG6PD) with IC₅₀ = 1.2 µM, reducing parasitemia in vitro .
- Experimental Design :
- Contradiction : Some analogs exhibit cytotoxicity in hepatic cells (IC₅₀ = 15 µM), likely due to off-target redox effects. Mitigation involves introducing electron-withdrawing groups (e.g., -CF₃) to stabilize the purine scaffold .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
